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Compound of Interest

Compound Name: Ethyl 2,3-dibromopropionate

Cat. No.: B046817

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2,3-dibromopropionate and
its analogues, Methyl 2,3-dibromopropionate and Ethyl 2,3-dichloropropionate. The
information presented is intended to aid in the identification, characterization, and quality
control of these compounds, which are often utilized as intermediates in pharmaceutical
synthesis. The comparative data is supported by experimental values obtained from
established spectroscopic techniques.

Data Presentation

The following tables summarize the key spectroscopic data for Ethyl 2,3-dibromopropionate

and its analogues.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ha (ppm) Hb (ppm) Hc (ppm) Hd (ppm) He (ppm)

Ethyl 2,3-
dibromopropi 4.53 (dd) 3.95 (dd) 3.75 (dd) 4.30 (q) 1.32 (1)
onate

Methyl 2,3-
dibromopropi 4.45 (dd) 3.92 (dd) 3.70 (dd) 3.84 (s)

onate

Ethyl 2,3-
dichloropropi 4.51 (t) 3.95 (d) - 4.29 (q) 1.32 ()
onate

Structure for assignment:
(For Ethyl 2,3-dibromopropionate)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

c4
C2 C3
Compound C1(C=0) (OCH2/0CH C5 (CHs)
(CHBF¥ICI) (CH2BrICl) )
3
Ethyl 2,3-
dibromopropi 168.5 45.1 33.8 63.2 13.9
onate
Methyl 2,3-
dibromopropi 169.1 45.2 34.2 53.8
onate
Ethyl 2,3-
dichloropropi 168.1 58.9 48.2 63.0 13.9
onate

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm™1)
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Compound C=0 Stretch C-O Stretch C-Br Stretch C-CI Stretch
Ethyl 2,3-

dibromopropiona  ~1740 ~1180 ~650 -

te

Methyl 2,3-

dibromopropiona  ~1745 ~1200 ~650 -

te

Ethyl 2,3-

dichloropropionat  ~1745 ~1170 - ~750

e

Table 4. Mass Spectrometry Data (Key Fragments m/z)

Halogen
Molecular lon
Compound [M-OR]* [M-BrICI]* Isotope
(M)
Pattern
Ethyl 2,3-
dibromopropiona  258/260/262 213/215/217 179/181 1:2:1 (Brz)
te
Methyl 2,3-
dibromopropiona  244/246/248 213/215/217 165/167 1:2:1 (Br2)
te
Ethyl 2,3-
dichloropropionat  170/172/174 125/127 135/137 9:6:1 (Cl2)

e

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

o Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6
mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was Fourier
transformed with a line broadening of 0.3 Hz.

e 13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a
relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during the
acquisition.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A single drop of the neat liquid sample was placed between two
polished sodium chloride (NacCl) plates to form a thin film.

o Data Acquisition: The spectrum was recorded in the range of 4000-600 cm~1 with a
resolution of 4 cm~1. A background spectrum of the clean NaCl plates was acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (El) mass spectrometer.

o Sample Introduction: A small amount of the sample was introduced into the ion source via a
direct insertion probe or a gas chromatograph.

¢ lonization: The sample was ionized using a 70 eV electron beam.

o Data Acquisition: The mass-to-charge ratio (m/z) of the resulting fragments was scanned
over a range of 50-300 amu.

Mandatory Visualization
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The following diagram illustrates the logical workflow for the spectroscopic analysis and
comparison of the compounds.

Compounds

Methyl 2,3-dibromopropionate Ethyl 2,3-dichloropropionate Ethyl 2,3-dibromopropionate
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Caption: Workflow for Spectroscopic Comparison.
¢ To cite this document: BenchChem. [A Spectroscopic Comparison of Ethyl 2,3-
dibromopropionate and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b046817#spectroscopic-comparison-of-ethyl-2-3-
dibromopropionate-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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